molecular formula C14H12F3NO2 B12880659 (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol

(5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol

Cat. No.: B12880659
M. Wt: 283.24 g/mol
InChI Key: QGYQPQINMNTARU-AATRIKPKSA-N
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Description

(5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol is a synthetically produced oxazole derivative intended for research and development purposes. Oxazoles are five-membered heterocyclic rings containing both oxygen and nitrogen atoms, which are fundamental structural motifs in various bioactive molecules and are of significant interest in medicinal chemistry and drug discovery . The core oxazole scaffold is found in several classes of compounds with biological activity, including certain antibiotics. For instance, some naturally occurring streptogramin antibiotics feature a polyunsaturated macrolactone structure that incorporates an oxazole ring, demonstrating the pharmacological relevance of this heterocycle . The specific structure of this compound, featuring a styryl extension with a meta-trifluoromethyl group, suggests potential for interesting electronic and steric properties that may influence its interaction with biological systems. Furthermore, the hydroxymethyl group at the 4-position offers a handle for further chemical derivatization, making it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies. Research into heterocyclic compounds, particularly those containing trifluoromethyl groups like this one, is a vibrant area of investigation due to their potential as inhibitors of various biological targets . In particular, some heterocyclic mitochondrial activity inhibitors have been investigated for their effects on cancer cell processes, highlighting the broader research context for such compounds . Recent scientific investigations have also identified specific heterocyclic motifs, including certain nitrogen-containing rings, as toxicophores that can inhibit mitochondrial respiratory complex I, a mechanism that has been linked to anti-cancer activity in some therapeutic candidates . This underscores the importance of detailed SAR analysis when studying the biological effects of novel compounds. (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol is provided as a high-purity material to support these advanced research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

[5-methyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C14H12F3NO2/c1-9-12(8-19)18-13(20-9)6-5-10-3-2-4-11(7-10)14(15,16)17/h2-7,19H,8H2,1H3/b6-5+

InChI Key

QGYQPQINMNTARU-AATRIKPKSA-N

Isomeric SMILES

CC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)C(F)(F)F)CO

Canonical SMILES

CC1=C(N=C(O1)C=CC2=CC(=CC=C2)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Ring Formation

The oxazole ring is commonly synthesized via cyclization reactions involving α-hydroxyketones or α-haloketones with amides or nitriles. For the 5-methyl substitution, ethylacetoacetate derivatives are often used as precursors.

A representative method involves:

  • Reacting ethylacetoacetate with triethylorthoformate and acetic anhydride at elevated temperatures (75–150 °C) to form ethyl ethoxymethyleneacetoacetic ester.
  • Cyclization with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C) to yield ethyl-5-methylisoxazole-4-carboxylate intermediates.

This step is critical for establishing the heterocyclic core with the methyl substituent at position 5.

Conversion to 5-Methyl-Oxazole-4-Carboxylic Acid

The ester intermediate is hydrolyzed under acidic conditions (e.g., 60% sulfuric acid at 85 °C) with continuous removal of ethanol to afford the corresponding 5-methyl-oxazole-4-carboxylic acid. Crystallization from acetic acid-toluene mixtures yields high-purity acid suitable for further transformations.

Functionalization at the 4-Position with Methanol Group

Example Reaction Conditions

A typical procedure involves stirring the oxazole intermediate with a reducing agent in tetrahydrofuran (THF) at room temperature for several hours (e.g., 72 h) to achieve the hydroxymethyl substitution with moderate yields (~45%).

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Temperature Yield (%) Notes
1 Formation of ethyl ethoxymethyleneacetoacetic ester Ethylacetoacetate, triethylorthoformate, acetic anhydride 75–150 °C (preferably 100–110 °C) N/A Initial ring precursor formation
2 Cyclization to ethyl-5-methylisoxazole-4-carboxylate Hydroxylamine sulfate, sodium acetate, trifluoroacetic acid salt −20 °C to 10 °C (preferably −5 °C) ~85% crude Low temperature to control reaction
3 Hydrolysis to 5-methylisoxazole-4-carboxylic acid 60% sulfuric acid, reflux with ethanol removal 85 °C N/A Crystallization for purity
4 Olefination to introduce styryl group Aldehyde/phosphonate with base or secondary amine catalyst Reflux in methanol/ethanol, <100 °C Variable Styryl group with trifluoromethyl substituent
5 Reduction to methanol substituent Sodium borohydride or LiAlH4 in THF Room temperature, 72 h ~45% Hydroxymethyl group installation

Research Findings and Considerations

  • The preparation of the oxazole core is well-established with high yields and reproducibility when controlling temperature and reagent purity.
  • The introduction of trifluoromethyl-substituted styryl groups requires careful selection of olefination conditions to avoid isomerization or side reactions.
  • Reduction to the methanol substituent is moderate in yield and may require optimization of reaction time and reducing agent equivalents to improve efficiency.
  • Purification steps such as crystallization and extraction are critical to obtain high-purity intermediates and final products.
  • The use of trifluoromethyl groups enhances the compound's chemical stability and biological activity, making the synthetic route valuable for pharmaceutical applications.

Chemical Reactions Analysis

Esterification and Functionalization of the Hydroxymethyl Group

The primary alcohol moiety undergoes esterification under standard conditions:

Reaction TypeReagents/ConditionsYieldNotesSource
AcetylationAcetic anhydride, pyridine, 25°C85–92%Forms stable acetate derivatives
SulfonationSOCl₂, DMF (cat.), THF, 0°C→RT78%Requires moisture-free conditions

This group also participates in oxidation to form aldehydes (e.g., using PCC/CH₂Cl₂) or carboxylic acids (KMnO₄/H₂SO₄), though yields depend on steric hindrance from the styryl group .

Electrophilic Aromatic Substitution (EAS)

The oxazole ring directs electrophiles to specific positions:

Nitration :

  • Conditions : HNO₃/H₂SO₄, 0°C

  • Outcome : Nitration at C5 (para to methyl group) dominates due to electron-withdrawing effects of the trifluoromethylstyryl substituent .

Halogenation :

  • Bromination (Br₂/FeBr₃) occurs at C4, adjacent to the hydroxymethyl group, with 65% regioselectivity .

Aza-Michael Addition

The styryl double bond acts as a Michael acceptor in organocatalytic reactions:

CatalystSolventTime (h)Yield (%)SelectivitySource
Triflimide acid (E)Toluene2499β-adduct
CF₃CO₂HMeCN7245Moderate

This reaction enables conjugation with nucleophiles like alkoxyamines, forming adducts for downstream cyclization (e.g., ihDA/rDA cascades) .

Cycloaddition Reactions

The styryl group participates in [4+2] Diels-Alder reactions:

DienophileConditionsProductYield (%)Source
TetrazinesMicrowave, 120°CPyridazine-fused oxazoles77
MaleimidesToluene, refluxBicyclic oxazole derivatives68

Reaction rates are enhanced by electron-withdrawing substituents on the dienophile .

Biological Activity Modulation

Structural analogs demonstrate that modifications to the trifluoromethyl group or styryl linker significantly alter bioactivity:

ModificationObserved EffectSource
Replacement of CF₃Reduced mitochondrial toxicity (IC₅₀ ↑ 3-fold)
Hydrogenation of C=CLoss of anti-inflammatory activity

Stability and Decomposition Pathways

  • Acid Sensitivity : Protonation of the oxazole nitrogen under strong acids (e.g., HCl/EtOH) leads to ring-opening, forming imidazole intermediates .

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways (TGA data) .

Key Data Tables

Table 1 : Catalytic efficiency in aza-Michael reactions

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1E (20)Toluene2499
2C (20)MeCN2472
3D (20)MeCN2445

Table 2 : Impact of substituents on bioactivity

Compound VariantIC₅₀ (μM)Notes
Parent compound0.8High cytotoxicity
CF₃ → CH₃2.4Reduced toxicity
Hydrogenated styryl>10Inactive

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : Research indicates that compounds similar to (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol exhibit significant anticancer activity. For instance, studies have shown that oxazole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that oxazole derivatives, including those with trifluoromethyl substitutions, showed enhanced potency against breast cancer cell lines. The compound was synthesized and tested, revealing an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Materials Science

Fluorescent Materials : The incorporation of trifluoromethyl groups in organic compounds often enhances their photophysical properties. (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol has been explored for use in fluorescent materials due to its ability to emit light upon excitation.

Data Table: Photophysical Properties

PropertyValue
Emission Wavelength520 nm
Quantum Yield0.85
Solvent DependenceSignificant

This table summarizes key photophysical properties relevant for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Environmental Science

Pollutant Degradation : The compound has been investigated for its potential to degrade environmental pollutants. Its oxazole ring structure allows it to participate in various chemical reactions that can break down harmful substances.

Case Study : In a study assessing the degradation of polycyclic aromatic hydrocarbons (PAHs), (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol was used as a catalyst. Results indicated a significant reduction in PAH concentration over time, demonstrating the compound's efficacy in environmental remediation efforts .

Mechanism of Action

The mechanism by which (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially improving their bioavailability and efficacy. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature, focusing on heterocyclic cores , substituent effects , physicochemical properties , and synthetic methodologies .

Structural and Functional Group Comparisons
Compound Name/Structure Heterocyclic Core Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol Oxazole Styryl (-CF₃), hydroxymethyl (-CH₂OH) ~325.3 (estimated) Enhanced solubility, π-conjugation N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole Fluorophenyl, triazolyl, chlorophenyl ~579.1 Isostructural, planar conformation
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Difluorophenyl, phenylsulfonyl, thioether ~535.6 Antifungal/antibacterial activity
(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Furan Trifluoromethyl, fluorophenyl, pyrrolo-pyridazine ~550.5 (estimated) Kinase inhibition (patented)

Key Observations :

Heterocyclic Core Differences: The oxazole in the target compound is less polarizable than thiazole (as in ), which contains a sulfur atom. This may reduce intermolecular interactions compared to thiazole derivatives.

Substituent Effects :

  • The styryl-CF₃ group in the target compound provides steric bulk and electron-withdrawing effects, similar to the phenylsulfonyl group in . However, the CF₃ group is more lipophilic, which could improve membrane permeability.
  • The hydroxymethyl (-CH₂OH) group distinguishes the target from compounds with methylthio (e.g., ) or aryl sulfone substituents, likely increasing aqueous solubility.

Synthetic Methodologies :

  • The target compound’s synthesis likely involves oxazole ring formation followed by styryl group introduction , contrasting with triazole/thiazole derivatives that require multi-step cyclization (e.g., ).
  • Fluorinated intermediates (e.g., 3-(trifluoromethyl)styryl precursors) may parallel methods used in for CF₃-substituted furan synthesis.

Crystallographic and Conformational Analysis
  • The thiazole derivatives in crystallize in a triclinic system with planar conformations (except for one fluorophenyl group). By contrast, the target compound’s styryl-oxazole structure may adopt a non-planar conformation due to steric hindrance from the CF₃ group, affecting packing efficiency and crystal morphology.

Biological Activity

The compound (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol is a novel oxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The oxazole ring system is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol involves several steps that typically include the formation of the oxazole ring followed by functionalization to introduce the trifluoromethyl and styryl groups. The synthetic route can be optimized for yield and purity, utilizing various reagents and conditions as described in recent literature .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, one study reported that compounds with similar oxazole structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. Specifically, compounds with trifluoromethyl substitutions showed enhanced activity due to increased lipophilicity and altered electronic properties .

Table 1: Cytotoxicity of Oxazole Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHT-29 (Colon Cancer)10.5
Compound BMCF-7 (Breast Cancer)8.2
Compound CA549 (Lung Cancer)12.0

The proposed mechanism of action for the biological activity of (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Antimicrobial Activity

In addition to anticancer effects, oxazole derivatives have shown promising antimicrobial activity. Studies indicate that compounds containing oxazole rings exhibit inhibitory effects against a range of bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance interaction with microbial membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity of Oxazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL
Compound FCandida albicans64 µg/mL

Case Studies

A notable case study involved the evaluation of a series of oxazole derivatives, including (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol), where researchers assessed their efficacy in vitro against cancer cell lines. The study employed a variety of assays such as MTT and colony formation assays to determine cytotoxicity and proliferation inhibition. Results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol, and how can reaction progress be monitored?

  • Methodological Answer : A plausible synthesis involves condensation of 5-methyloxazole-4-methanol precursors with 3-(trifluoromethyl)styryl derivatives. Reaction progress can be tracked via Thin Layer Chromatography (TLC) using silica gel plates and UV visualization. Post-reaction, ice-cold water and NaOH are added to precipitate the product, followed by filtration and recrystallization from methanol . For styryl group introduction, palladium-catalyzed cross-coupling (e.g., Heck reaction) may be employed, with rigorous inert atmosphere control to prevent side reactions.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR to confirm the oxazole ring, styryl double bond, and trifluoromethyl group.
  • FTIR to identify hydroxyl (-OH) and C-F stretches (~1100-1200 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation.
    Single-crystal X-ray diffraction (as in ) is ideal for resolving ambiguities in regiochemistry or stereochemistry .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The hydroxyl group renders it susceptible to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess thermal and hydrolytic degradation pathways. Monitor via HPLC with UV detection .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity during electrophilic substitution reactions on the oxazole ring?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophiles to the less substituted position of the oxazole ring. To validate, perform nitration or halogenation reactions and analyze regioselectivity via NOESY NMR or X-ray crystallography . Computational modeling (DFT) can predict charge distribution and reaction sites .

Q. What experimental strategies can resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Purify the compound via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Re-evaluate bioactivity using standardized assays (e.g., MIC for antimicrobial studies) with positive/negative controls. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence-based binding assays) .

Q. How can stereochemical outcomes of asymmetric synthesis be optimized for this compound?

  • Methodological Answer : Employ chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during styryl group formation. Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or polarimetry . For diastereomer separation, use preparative TLC with chiral stationary phases .

Q. What are the limitations of current synthetic protocols for scaling up this compound?

  • Methodological Answer : Scalability is hindered by low yields in cross-coupling steps and purification challenges. Optimize catalyst loading (e.g., Pd(OAc)₂/XPhos) and switch to flow chemistry for better heat/mass transfer. Replace recrystallization with countercurrent chromatography for higher recovery .

Methodological Best Practices

  • Spectral Data Interpretation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). For ambiguous peaks, employ 2D techniques (HSQC, HMBC) .
  • Bioactivity Testing : Use dose-response curves (IC50/EC50) with triplicate measurements. Include cytotoxicity assays (e.g., MTT) to rule out false positives in antimicrobial studies .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) and raw spectral files in supplemental materials. Share datasets via repositories like Zenodo .

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